Indeno(1,7-bc)acridine, 4,5-dihydro-
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Overview
Description
Indeno(1,7-bc)acridine, 4,5-dihydro- is a complex organic compound with the molecular formula C19H13N. It consists of 19 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . This compound is known for its unique structure, which combines elements of both indeno and acridine frameworks.
Preparation Methods
The synthesis of Indeno(1,7-bc)acridine, 4,5-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
Indeno(1,7-bc)acridine, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
Indeno(1,7-bc)acridine, 4,5-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indeno(1,7-bc)acridine, 4,5-dihydro- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Indeno(1,7-bc)acridine, 4,5-dihydro- can be compared with other similar compounds, such as:
Acridine: Known for its use in dyes and antiseptics.
Indenoacridine: Studied for its potential anticancer properties.
Dihydroacridine: Used in organic synthesis and as a precursor for other compounds.
The uniqueness of Indeno(1,7-bc)acridine, 4,5-dihydro- lies in its specific structure and the combination of indeno and acridine elements, which confer distinct chemical and biological properties .
Properties
CAS No. |
38710-01-9 |
---|---|
Molecular Formula |
C19H13N |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |
InChI |
InChI=1S/C19H13N/c1-2-7-17-13(4-1)10-15-11-14-9-8-12-5-3-6-16(18(12)14)19(15)20-17/h1-7,10-11H,8-9H2 |
InChI Key |
IUTZDASFZZNOPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC4=CC=CC=C4N=C3C5=CC=CC1=C25 |
Origin of Product |
United States |
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